Ki20227 is an orally bioavailable and highly selective inhibitor of c-Fms tyrosine kinase, also known as colony stimulating factor 1 receptor (CSF1R) []. It was discovered by Kubota et al. in 2006 []. This specific inhibition makes Ki20227 valuable for studying the role of CSF1R in various diseases.
Ki20227 belongs to the class of quinoline-urea derivatives []. Its structure features a central urea group flanked by a substituted quinoline ring on one side and a methoxyphenyl group with a thiazole moiety on the other side []. This specific arrangement is believed to contribute to its binding affinity towards CSF1R [].
The detailed synthesis of Ki20227 is not publicly available. However, research suggests it likely involves a multi-step organic synthesis process to create the quinoline-urea structure [].
Ki20227 acts by competitively binding to the ATP-binding pocket of CSF1R, thereby inhibiting its phosphorylation and downstream signaling pathways []. This inhibition disrupts processes regulated by CSF1R, such as macrophage differentiation and survival.
Studies have shown that Ki20227 effectively suppresses osteoclastogenesis (formation of bone-resorbing cells) by inhibiting CSF1R signaling [, ]. This makes it a potential therapeutic candidate for diseases involving excessive bone breakdown, such as bone metastasis and rheumatoid arthritis [, , ].